N-(3-aminopropyl)-3-bromobenzamide
Overview
Description
N-(3-aminopropyl)-3-bromobenzamide is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cancer Treatment Research
N-(3-Aminopropyl)-3-bromobenzamide has shown potential in cancer treatment research. A study discovered a compound, AZD4877, from a series of novel kinesin spindle protein (KSP) inhibitors, which exhibited biochemical potency suitable for clinical development. This compound, related to this compound, induced cellular death by arresting cells in mitosis, leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition (Theoclitou et al., 2011).
Chemical Synthesis
In chemical synthesis, derivatives of this compound have been utilized in various reactions. For example, the CuI-catalyzed reaction of o-bromobenzamide derivatives with 1,3-diketones was used to synthesize 3-substituted isocoumarins (Cai, Wang, & Xi, 2012). Another study synthesized N-(3,5-di-/1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamide derivatives as potential antiociceptive-antimicrobial agents, using a similar chemical structure (Koçyiğit-Kaymakçıoğlu et al., 2008).
Development of Novel Pharmaceuticals
This compound derivatives have been explored for developing new pharmaceuticals. A study involved the synthesis of novel N-phenylbenzamide derivatives, including 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, which showed potential as anti-enterovirus 71 agents, suggesting its use in antiviral drug development (Ji et al., 2013).
Material Science and Catalysis
In material science and catalysis, derivatives of this compound have been applied. For instance, N-(3-aminopropyl), N(3)-(3-triethoxysilylpropyl)-4,5-dihydroimidazolium bromide hydrobromide, a derivative, was grafted onto mesoporous silicas, demonstrating its use as an efficient and reusable catalyst for Knoevenagel condensation in aqueous media (Zhao et al., 2010).
Mechanism of Action
Target of Action
N-(3-aminopropyl)-3-bromobenzamide is a derivative of spermidine , a polyamine that is found in almost all tissues in association with nucleic acids . It is known to interact with several targets, including the Beta-1 and Beta-2 adrenergic receptors, Thioredoxin reductase 1, cytoplasmic, Gentamicin 3’-acetyltransferase, and Spermidine/putrescine-binding periplasmic protein .
Mode of Action
Spermidine is thought to help stabilize some membranes and nucleic acid structures .
Biochemical Pathways
Spermidine, from which this compound is derived, is involved in several biochemical pathways. These include the Cystathionine beta-Synthase Deficiency pathway, Methionine Metabolism pathway, Methionine Adenosyltransferase Deficiency pathway, and the Spermidine and Spermine Biosynthesis pathway
Result of Action
It is known that spermidine, the compound from which it is derived, is thought to help stabilize some membranes and nucleic acid structures .
Action Environment
It is known that spermidine, the compound from which it is derived, is found in almost all tissues in association with nucleic acids , suggesting that it may be influenced by the cellular environment.
Properties
IUPAC Name |
N-(3-aminopropyl)-3-bromobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12/h1,3-4,7H,2,5-6,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAVKJAJILOEIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.